molecular formula C10H18N2O2 B1393328 Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate CAS No. 1017789-34-2

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Cat. No. B1393328
M. Wt: 198.26 g/mol
InChI Key: YKGWXZRHRQUYTA-UHFFFAOYSA-N
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Description

“Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate” is a chemical compound with the molecular formula C10H18N2O2 . It is used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the free base of A-365193 was prepared according to the procedure described for A-366833, with the exception that (1R,5R)-benzyl 3,6-diazabicyclo [3.2.0]heptane-3-carboxylate was used as the starting material .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate” is defined by its molecular formula, C10H18N2O2 . More detailed structural information can be obtained from resources such as PubChem .


Chemical Reactions Analysis

The chemical reactions involving “Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate” are complex and depend on the specific conditions and reactants . For example, it has been shown that both compounds also bind to the native α6β2* subtype with an affinity in the low pM range .


Physical And Chemical Properties Analysis

“Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate” has a molecular weight of 198.26 g/mol . Other physical and chemical properties, such as its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume, can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate has been involved in efficient, scalable synthetic routes to produce enantiomerically pure compounds. An example is tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, synthesized using an innovative approach starting from a chiral lactone, which is significant for producing kilogram amounts in 43% yield over nine chemical transformations (Maton et al., 2010).

  • The compound has been utilized in the synthesis of various derivatives, like the glutamic acid analogue synthesized from L-serine, involving key steps like transannular alkylation and selective functionalization at C-2 (Hart & Rapoport, 1999).

  • It also plays a role in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. The process involves intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (Moskalenko & Boev, 2014).

  • Another application is in the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Pharmacological Applications 5. The compound has been part of the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, serving as a new scaffold for the preparation of substituted piperidines, important for pharmacological applications (Harmsen et al., 2011).

  • It's involved in the creation of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and 7-substituted-1-tert-butyl-6-fluoro-1,8-naphthyridine-3-carboxylic acids, showing potent antibacterial activities (Bouzard et al., 1989).

properties

IUPAC Name

tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGWXZRHRQUYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674241
Record name tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

CAS RN

1017789-34-2
Record name 1,1-Dimethylethyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017789-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Diaza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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